[4-(3-Fluoropyridin-2-yl)oxan-4-yl]methanamine
Description
[4-(3-Fluoropyridin-2-yl)oxan-4-yl]methanamine is a primary amine featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a 3-fluoropyridin-2-yl group.
Properties
IUPAC Name |
[4-(3-fluoropyridin-2-yl)oxan-4-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c12-9-2-1-5-14-10(9)11(8-13)3-6-15-7-4-11/h1-2,5H,3-4,6-8,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNQHCHCWBPQBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)C2=C(C=CC=N2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(3-Fluoropyridin-2-yl)oxan-4-yl]methanamine typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving appropriate starting materials such as diols or epoxides.
Introduction of the Fluoropyridine Moiety: The fluoropyridine group can be introduced via nucleophilic substitution reactions using fluoropyridine derivatives and suitable leaving groups.
Attachment of the Methanamine Group:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(3-Fluoropyridin-2-yl)oxan-4-yl]methanamine can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can target the fluoropyridine moiety or the oxane ring, potentially leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluoropyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halides, alkylating agents, and nucleophiles are commonly employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
Chemistry: In chemistry, [4-(3-Fluoropyridin-2-yl)oxan-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound may be used as a probe or ligand in studies involving fluoropyridine derivatives. Its interactions with biological molecules can provide insights into various biochemical processes.
Medicine: Potential medicinal applications include its use as a precursor for the development of pharmaceutical agents. The fluoropyridine moiety is of particular interest due to its potential biological activity.
Industry: In industrial applications, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of [4-(3-Fluoropyridin-2-yl)oxan-4-yl]methanamine involves its interaction with specific molecular targets The fluoropyridine moiety can engage in various binding interactions, while the oxane ring and methanamine group may influence the compound’s overall reactivity and stability
Comparison with Similar Compounds
Key Observations :
- Fluorine vs. Methoxy/Chloro : The 3-fluoro substituent in the target compound may confer greater electronegativity and lipophilicity (LogP ~1.5–2.0 estimated) compared to methoxy (LogP ~1.0–1.5) or chloro (LogP ~2.0–2.5) analogs, influencing solubility and membrane permeability .
- Synthetic Yields : Coupling reactions with 1-(oxan-4-yl)methanamine generally yield 56–78%, depending on the electrophilic partner (e.g., carboxylic acids or boronic esters) .
Physicochemical Properties
Biological Activity
[4-(3-Fluoropyridin-2-yl)oxan-4-yl]methanamine is a synthetic compound that has drawn attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a fluorinated pyridine ring, an oxane (tetrahydrofuran) moiety, and a methanamine functional group, which together may influence its pharmacological properties and interactions with biological targets.
Structural Characteristics
The molecular formula for this compound is CHFNO, indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. The fluorine atom is particularly significant as it can enhance the compound's stability and lipophilicity, potentially improving its pharmacokinetic properties compared to non-fluorinated analogs.
The biological activity of this compound is hypothesized to arise from its interactions with specific molecular targets. The fluoropyridine moiety may participate in various binding interactions due to its electron-withdrawing nature, while the oxane ring contributes to the compound's conformational flexibility. The methanamine group can also engage in hydrogen bonding, further influencing its biological activity.
Biological Activities
Research indicates that compounds with similar structures often exhibit a range of biological activities:
- Antimicrobial Activity : Many pyridine derivatives are known for their antimicrobial properties.
- Neuroprotective Effects : Certain analogs have demonstrated neuroprotective effects, which could be relevant for conditions such as Alzheimer's disease.
- Anticancer Potential : Some related compounds show promise as anticancer agents by inhibiting tumor growth or inducing apoptosis in cancer cells .
Summary of Biological Activities
Case Studies and Research Findings
Recent studies have explored the therapeutic potential of fluorinated pyridine derivatives, including this compound. For instance, investigations into its use as a ligand in biochemical assays have shown promising results in terms of binding affinity and specificity towards certain biological targets.
In one study focusing on the synthesis and evaluation of related compounds, researchers reported that modifications to the pyridine ring significantly influenced the biological activity. The introduction of a fluorine atom was found to enhance the compound's interaction with target proteins involved in various disease pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
